C51H82N8O21S

Water solubility Echinocandin Bioprocessing

Natural echinocandins like echinocandin B (0.008 mg/mL) are too water-insoluble for aqueous enzymatic processing. FR901379 solves this with >50 mg/mL solubility via its unique O-sulfate ester. • Mandatory micafungin precursor: enzymatic deacylation yields FR179642 core for reacylation. • Confirmed O-sulfonate & palmitoyl side-chain; hemolytic activity ~62 μg/mL. • Research supply for SAR, QC reference standard, and mechanistic studies on 1,3-β-glucan synthase (IC50 0.7 μg/mL).

Molecular Formula C51H82N8O21S
Molecular Weight 1175.3 g/mol
Cat. No. B1244425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC51H82N8O21S
SynonymsWF 11899A
WF-11899A
WF11899A
Molecular FormulaC51H82N8O21S
Molecular Weight1175.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O
InChIInChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26?,27-,29?,30+,31+,33?,34?,38+,39+,40+,41+,42?,43?,44+,47?/m1/s1
InChIKeyKAPLTEIQCKDUAT-XEQFMZNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FR901379: Sulfated Echinocandin Precursor


C51H82N8O21S designates the sulfated cyclic lipohexapeptide FR901379 (also known as WF11899A), a natural echinocandin-class antifungal produced by the filamentous fungus Coleophoma empetri F‑11899 [REFS‑1]. This compound serves as the direct biosynthetic precursor to the clinically approved antifungal drug micafungin (FK463) through enzymatic deacylation of its palmitoyl side chain followed by chemical reacylation with an optimized N‑acyl side chain [REFS‑2]. Unlike other natural echinocandin precursors, FR901379 carries a unique O‑sulfate ester moiety on its homophenylalanine residue, which confers intrinsic water solubility — a property largely absent in the broader echinocandin family [REFS‑1].

Why FR901379 Cannot Be Substituted


Substituting FR901379 with another echinocandin‑class precursor such as echinocandin B or pneumocandin B0 is infeasible for micafungin production because FR901379 is the only natural echinocandin that bears a phenolic O‑sulfate ester, which confers both the aqueous solubility necessary for downstream enzymatic processing and the unique sulfonated hexapeptide core retained in the final drug substance [REFS‑1]. Generic echinocandin B is virtually water‑insoluble (0.008 mg/mL), preventing the aqueous‑phase biotransformation steps required for industrial micafungin manufacture [REFS‑1]. Furthermore, the palmitoyl side chain of FR901379 is the specific substrate for the FR901379 acylase enzymes used to generate the deacylated cyclic peptide intermediate FR179642; alternative precursors with different N‑acyl chains are not recognized by these biocatalysts [REFS‑2].

FR901379 Differentiation Evidence


Aqueous Solubility vs. Echinocandin B

FR901379 exhibits water solubility exceeding 50 mg/mL, a property conferred by its unique O‑sulfate ester moiety on the homophenylalanine residue [REFS‑1]. In contrast, the structurally related echinocandin B — the natural precursor of anidulafungin — is virtually water‑insoluble at 0.008 mg/mL [REFS‑1]. The solubility differential is >6,250‑fold. Other echinocandin‑class comparators include the semi‑synthetic FR133302 at 1 mg/mL and cilofungin at 0.1 mg/mL [REFS‑1]. This sulfate‑dependent solubility is critical because it permits aqueous‑phase enzymatic deacylation and subsequent purification without organic co‑solvents, a prerequisite for industrial micafungin manufacture [REFS‑2].

Water solubility Echinocandin Bioprocessing Formulation

1,3-β-Glucan Synthase Inhibition vs. Echinocandin B

FR901379 inhibits 1,3‑β‑glucan synthase — the essential fungal cell wall biosynthetic enzyme — with an IC50 of 0.7 μg/mL [REFS‑1]. This is 3.7‑fold more potent than echinocandin B (IC50 2.6 μg/mL) and 1.9‑fold more potent than the semi‑synthetic FR133302 (IC50 1.3 μg/mL), all measured under the same assay conditions [REFS‑1]. Within its own congener series, FR901379 (WF11899A) and WF11899B share equivalent potency (IC50 0.7 μg/mL), while WF11899C is 2.6‑fold less active (IC50 1.8 μg/mL) [REFS‑2].

Glucan synthase inhibition Antifungal potency Enzyme assay Echinocandin

In Vivo Anti-Candida Efficacy

In murine models of systemic Candida albicans infection, WF11899A (FR901379) demonstrated in vivo anti‑Candida activity superior to the echinocandin cilofungin and equivalent to the triazole fluconazole [REFS‑1]. The in vitro IC50 values against four clinical isolates of C. albicans ranged from 0.004 to 0.03 μg/mL by microbroth dilution assay [REFS‑1]. At the whole‑cell level against C. albicans FP633, FR901379 exhibits an MIC of 0.2 μg/mL with an ED50 of 1.8 mg/kg, compared with the side‑chain analog FR131535 at MIC 0.78 μg/mL and ED50 3.7 mg/kg [REFS‑2]. However, FR901379 shows limited anti‑Aspergillus activity (ED50 70 mg/kg vs. A. fumigatus FP1305), representing a key differentiation from its semi‑synthetic derivative micafungin [REFS‑2].

In vivo efficacy Candidiasis Antifungal Animal model

Hemolytic Activity vs. FR131535

FR901379 induces hemolysis of mouse red blood cells in vitro at 62 μg/mL [REFS‑1] and exhibits an LC30 of 0.456 mg/mL in hemolysis assays [REFS‑2]. This hemolytic activity is a direct consequence of the linear palmitoyl (C16) side chain and represents the primary liability that precluded its direct clinical development [REFS‑3]. In contrast, the side‑chain analog FR131535, bearing an octyloxybenzoyl acyl group, shows dramatically reduced hemolytic activity with LC30 >8 mg/mL — an >17.5‑fold improvement [REFS‑2]. FR131535 retained equivalent antifungal activity against Candida (original activity displayed by FR901379) while acquiring potent anti‑Aspergillus activity and significantly reduced hemolytic potential [REFS‑3]. The hemolytic activity of FR901379 is thus a defining specification parameter: it confirms that the compound is the authentic, unmodified natural product suitable as a biosynthetic intermediate, not an optimized clinical candidate.

Hemolytic activity Safety profile Side‑chain SAR Echinocandin optimization

O-Sulfonation Uniqueness

FR901379 is distinguished from all other natural echinocandin precursors by the presence of an O‑sulfate group on the 3‑dihydroxyhomotyrosine residue of its cyclic hexapeptide core [REFS‑1]. Micafungin, its semi‑synthetic derivative, is consequently the only O‑sulfonated echinocandin‑type antifungal drug in clinical use [REFS‑1]. The O‑sulfonation occurs as a post‑cyclization tailoring step catalyzed by the cytochrome P450 McfP and the sulfotransferase McfS, enzymes encoded by genes separated from the core FR901379 biosynthetic cluster [REFS‑1]. Genome mining using McfS as a probe identified only three other echinocandin sulfotransferases across all known fungal genomes, underscoring the rarity of this modification [REFS‑1]. Critically, heterologous introduction of McfP‑McfS into the pneumocandin B0‑producing species Glarea lozoyensis enabled O‑sulfonation of pneumocandin B0, increasing its water solubility 4,000‑fold — experimentally validating that the O‑sulfonate group is the causal determinant of the solubility phenotype [REFS‑1]. The structural uniqueness of FR901379 is further evidenced by the fact that FR227673 and FR190293 share the same cyclic peptide nuclear structure as FR901379 but carry different side chains, resulting in distinct biological profiles [REFS‑2].

O‑sulfonation Biosynthesis Post‑translational modification Metabolic engineering

Fermentation Titer Comparison

Through systems metabolic engineering — including overexpression of the transcriptional activator mcfJ and the rate‑limiting cytochrome P450 enzymes McfF and McfH — the FR901379 fermentation titer in Coleophoma empetri was increased from a baseline of 0.3 g/L to 4.0 g/L under fed‑batch conditions in a 5 L bioreactor [REFS‑1]. This represents a >13‑fold improvement over the parental strain. In comparative terms, the maximum reported titers for the two other clinically relevant echinocandin precursors are approximately 2.53 g/L for pneumocandin B0 (in Glarea lozoyensis) and 3.15 g/L for echinocandin B (in Aspergillus pachycristatus), based on optimized fermentation campaigns [REFS‑2]. FR901379 thus achieves the highest engineered fermentation titer among the three commercial echinocandin precursors. Earlier strain‑breeding efforts using classical mutagenesis had achieved 30 U/mL (approximately 30‑fold over wild type) in the mutant strain M‑7 [REFS‑3].

Fermentation titer Metabolic engineering Industrial production Yield optimization

FR901379 Application Scenarios


Micafungin API Manufacturing

FR901379 is the mandatory starting material for industrial micafungin (FK463) production. The manufacturing process requires: (i) fermentation of Coleophoma empetri to produce FR901379 at titers now reaching 4.0 g/L in engineered strains [REFS‑1]; (ii) enzymatic deacylation of the palmitoyl side chain using FR901379‑specific acylases from Streptomyces spp. or filamentous fungi to yield the cyclic peptide nucleus FR179642 [REFS‑2]; and (iii) chemical reacylation with an optimized N‑acyl side chain to produce micafungin [REFS‑3]. The >50 mg/mL water solubility of FR901379 enables these aqueous‑phase enzymatic steps, a capability not shared by echinocandin B (0.008 mg/mL). Procured FR901379 must meet specifications for O‑sulfonate integrity, palmitoyl side‑chain presence, and hemolytic activity at ~62 μg/mL to confirm authentic, unprocessed natural product identity.

Antifungal Drug Discovery Scaffold

FR901379 serves as the validated starting scaffold for structure‑activity relationship (SAR) programs aimed at discovering next‑generation echinocandins. The quantitative SAR established in the literature demonstrates that antifungal activity and lipophilicity (Clog P) of the acyl side chain are closely correlated [REFS‑1]. Researchers can leverage the deacylated core (FR179642) to synthesize novel acylated analogs and screen for improved anti‑Aspergillus activity (ED50 target <70 mg/kg, the FR901379 baseline) and reduced hemolytic activity (LC30 target >0.456 mg/mL). The well‑characterized biosynthetic gene cluster — including the McfP‑McfS O‑sulfonation module — further enables combinatorial biosynthesis approaches for generating sulfonated echinocandin libraries [REFS‑2].

Pharmaceutical QC Reference Standard

FR901379 is a specified impurity of micafungin and is routinely used as a reference standard in pharmaceutical QC methods, including HPLC purity testing, method validation, ANDA submissions, and stability studies [REFS‑1]. Its well‑defined physicochemical properties — molecular formula C51H82N8O21S, monoisotopic mass 1174.53152 Da, and characteristic O‑sulfonate FTIR and NMR signatures — make it an ideal system suitability marker. The potent glucan synthase inhibition (IC50 0.7 μg/mL) and characteristic hemolytic activity (62 μg/mL on mouse RBCs) provide orthogonal bioactivity‑based identity confirmation beyond chromatographic retention time alone [REFS‑2]. For reference standard procurement, key specifications include purity ≥95% (HPLC), confirmed O‑sulfonate integrity by mass spectrometry, and absence of deacylated or side‑chain‑modified congeners.

Fungal Cell Wall Biology Probe

FR901379 is extensively used as a tool compound in mechanistic studies of fungal cell wall biosynthesis. Its selective, non‑competitive inhibition of 1,3‑β‑glucan synthase (IC50 0.7 μg/mL at the enzyme level; MIC 0.004–0.03 μg/mL against C. albicans clinical isolates) provides a robust experimental model for dissecting the enzymatic steps of β‑glucan polymerization [REFS‑1]. The availability of the complete FR901379 biosynthetic gene cluster and the CRISPR/Cas9 gene‑editing platform in C. empetri (with up to 84% gene mutagenesis efficiency) enables researchers to generate targeted knockout mutants, produce FR901379 analogs with defined structural modifications, and study the relationship between specific functional groups and antifungal activity [REFS‑2]. The intrinsic water solubility of FR901379 facilitates in vitro assay setup without DMSO or other organic solvents that may confound enzyme kinetics.

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